molecular formula C7H5IN2O B13129069 3-Iodobenzo[d]isoxazol-5-amine

3-Iodobenzo[d]isoxazol-5-amine

Cat. No.: B13129069
M. Wt: 260.03 g/mol
InChI Key: IFYCSGHYCRMQAD-UHFFFAOYSA-N
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Description

3-Iodobenzo[d]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction proceeds over 12 hours, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of isoxazole synthesis can be applied. These methods often involve multi-step processes with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition: Isoxazole rings can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or other nucleophiles can be used.

    Oxidation: Oxidizing agents such as sodium hypochlorite.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation can lead to the formation of oximes or other oxidized derivatives.

Scientific Research Applications

3-Iodobenzo[d]isoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodobenzo[d]isoxazol-5-amine depends on its specific application. In medicinal chemistry, isoxazole derivatives often interact with biological targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to bind to these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzo[d]isoxazol-3-amine
  • 3,5-Disubstituted Isoxazoles
  • Isoxazole-linked Benzimidazolones

Uniqueness

3-Iodobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The iodine atom at the 3-position can enhance its ability to participate in substitution reactions and potentially improve its binding affinity in biological systems .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for medicinal chemistry applications.

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

3-iodo-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5IN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2

InChI Key

IFYCSGHYCRMQAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NO2)I

Origin of Product

United States

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